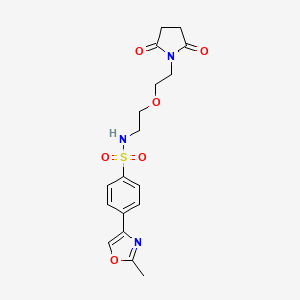
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O6S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidinone ring and various functional groups that suggest possible interactions with biological targets.
Chemical Structure and Properties
The compound can be described using its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O6S |
| Molecular Weight | 396.46 g/mol |
Structural Features
The presence of a pyrrolidinone ring , an ethoxyethyl chain , and a benzenesulfonamide moiety suggests that this compound may exhibit diverse biological activities, potentially acting on multiple targets within biological systems.
Anticonvulsant and Antinociceptive Properties
Research indicates that derivatives of the 2,5-dioxopyrrolidinone scaffold, which includes similar structural elements to our compound of interest, exhibit significant anticonvulsant and antinociceptive properties. A study demonstrated that certain hybrid compounds showed broad-spectrum protective activity in various mouse models, including:
- Maximal Electroshock (MES) test
- Pentylenetetrazole-induced seizures
- 6 Hz seizure model
The most potent compound from this study exhibited an effective dose (ED50) of approximately 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz model, indicating strong anticonvulsant efficacy .
The mechanism by which these compounds exert their effects is believed to involve modulation of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor. This suggests that this compound could similarly interact with these pathways, leading to potential therapeutic applications in epilepsy and pain management.
Study on Multitargeted Compounds
A focused study on multitargeted compounds derived from the pyrrolidine scaffold revealed promising results in treating conditions like epilepsy and neuropathic pain. The lead compound demonstrated favorable pharmacokinetic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox), making it a candidate for further development .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds has shown varying degrees of biological activity:
| Compound | Activity | ED50 (mg/kg) | Target Interaction |
|---|---|---|---|
| Compound A | Anticonvulsant | 23.7 | Sodium/calcium channels |
| Compound B | Antinociceptive | 22.4 | TRPV1 receptor |
| Compound C | Antibacterial | Varies | Mur ligases |
These findings underscore the importance of structural modifications in enhancing biological activity.
属性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-13-20-16(12-27-13)14-2-4-15(5-3-14)28(24,25)19-8-10-26-11-9-21-17(22)6-7-18(21)23/h2-5,12,19H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYBEWERMIPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCOCCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














